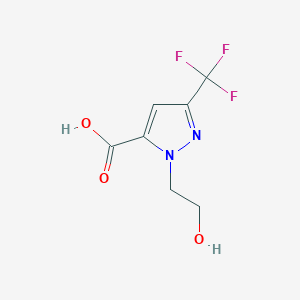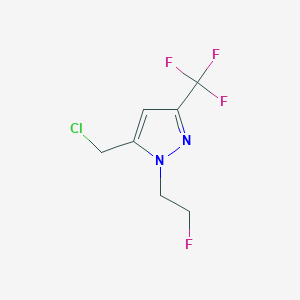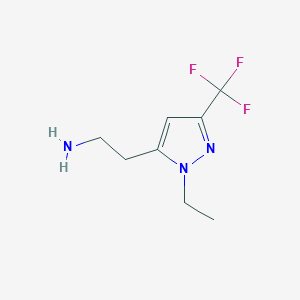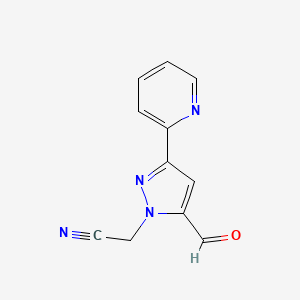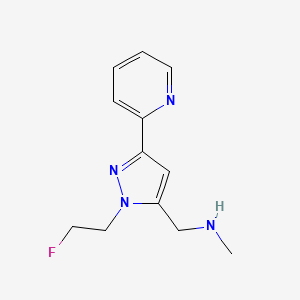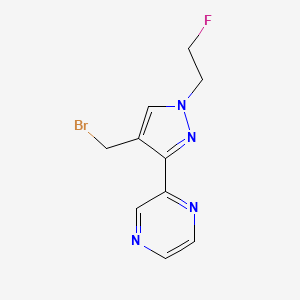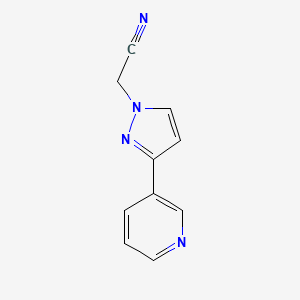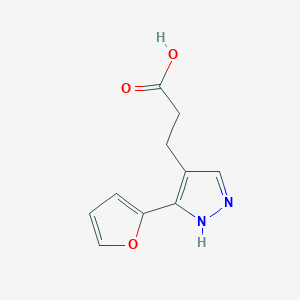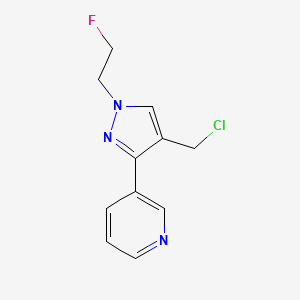
(E)-4-(but-2-en-2-yl)-6-chloro-2-cyclopropylpyrimidine
Vue d'ensemble
Description
“(E)-4-(but-2-en-2-yl)-6-chloro-2-cyclopropylpyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrimidine ring, possibly through a condensation reaction . The but-2-en-2-yl and cyclopropyl groups could be introduced through substitution reactions .Molecular Structure Analysis
The molecule contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. It also has a but-2-en-2-yl group, which is a four-carbon chain with a double bond, and a cyclopropyl group, which is a three-carbon ring .Chemical Reactions Analysis
As a pyrimidine derivative, this compound could undergo various chemical reactions. For example, the double bond in the but-2-en-2-yl group could participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the pyrimidine ring could contribute to its aromaticity .Applications De Recherche Scientifique
Antiviral Activity
The pyrimidine derivatives exhibit antiviral properties, particularly against herpes viruses and retroviruses. Compounds derived from pyrimidines, including those substituted at positions 2 and 4, have been shown to inhibit the replication of various viruses. This includes herpes simplex virus types 1 and 2, varicella-zoster virus, cytomegalovirus, and retroviruses such as Moloney sarcoma virus and human immunodeficiency viruses types 1 and 2 (Holý et al., 2002).
Synthesis and Characterization
A range of pyrimidine derivatives, including those with various substitutions, have been synthesized and characterized. Their molecular structures have been analyzed for potential antimicrobial and antidiabetic activities. These studies provide insights into the chemical properties and potential therapeutic applications of these compounds (Ramya et al., 2017).
Green Chemistry and Environmental Impact
Pyrimidine derivatives have been synthesized using environmentally friendly techniques like microwave irradiation and grindstone technology. These methods offer advantages in terms of reaction conditions, time efficiency, and yields, making them suitable for sustainable chemistry practices (Gupta et al., 2014).
Biological Activity and Medicinal Applications
Research into the correlation between the structure, stability, reactivity, and biological activity of pyrimidine compounds has provided valuable insights. Some pyrimidine derivatives exhibit significant activity against microorganisms, highlighting their potential in medicinal chemistry (Moldoveanu & Mangalagiu, 2005).
Synthesis of α-Aminophosphonates
α-Aminophosphonates derived from cyclopropylpyrimidine have been synthesized, showcasing the diversity in the chemical synthesis and potential applications of these compounds in various fields, including pharmaceuticals (Reddy et al., 2014).
Interaction with Histamine Receptors
2-Aminopyrimidines have been studied as ligands for histamine receptors, leading to the development of compounds with potential therapeutic applications in anti-inflammatory and pain management treatments (Altenbach et al., 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-[(E)-but-2-en-2-yl]-6-chloro-2-cyclopropylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2/c1-3-7(2)9-6-10(12)14-11(13-9)8-4-5-8/h3,6,8H,4-5H2,1-2H3/b7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTWFAWMQZOPCH-XVNBXDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=CC(=NC(=N1)C2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C1=CC(=NC(=N1)C2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(but-2-en-2-yl)-6-chloro-2-cyclopropylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



